2-{[1-(1-benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
1-benzothiophen-2-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(16-11-13-5-1-2-7-15(13)24-16)21-10-3-6-14(12-21)23-18-19-8-4-9-20-18/h1-2,4-5,7-9,11,14H,3,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIQNIPNTHWHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the reaction of 2-fluorobenzonitriles with xanthates in the presence of a non-nucleophilic base like DBU in a polar aprotic solvent such as DMSO . The piperidine ring can be introduced through nucleophilic substitution reactions, and the final step involves the coupling of the piperidine derivative with a pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of microwave irradiation to accelerate reaction times and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(1-benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The benzothiophene moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the pyrimidine ring may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Key Observations :
Molecular Weight and Substituents :
- The target compound has a moderate molecular weight (~333.39) due to the benzothiophene-carbonyl group. In contrast, the sulfonyl and chloro-substituted analog () exhibits a higher molecular weight (418.3), likely due to the sulfonyl group and halogen atoms .
- The 4-methyl-piperidine derivative () is significantly lighter (177.25), emphasizing the impact of bulky substituents on molecular complexity .
The thiophene moiety in ’s 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine is simpler, suggesting differences in electronic properties and synthetic accessibility .
Functional Groups: The sulfonyl group in ’s compound may increase polarity and hydrogen-bonding capacity relative to the benzothiophene-carbonyl group, influencing solubility and target binding .
Biological Activity
2-{[1-(1-benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that combines a benzothiophene moiety, a piperidine ring, and a pyrimidine ring. This unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry. The compound's design allows it to interact with multiple biological pathways, making it a candidate for developing new therapeutic agents.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 345.43 g/mol. The structural features include:
- Benzothiophene moiety : Contributes to the compound's aromatic character.
- Piperidine ring : Enhances reactivity and provides potential for interaction with biological targets.
- Pyrimidine ring : Known for its role in various biological functions, including nucleic acid synthesis.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
Anticancer Potential
Preliminary studies suggest that compounds with similar structures have shown anticancer properties. For instance, pyrimidine derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. A related study highlighted the effectiveness of chloroethyl pyrimidine nucleosides in significantly inhibiting cell migration and invasion in A431 vulvar epidermal carcinoma cells .
Enzyme Inhibition
The compound may act as an enzyme inhibitor. Analogues of related compounds have demonstrated competitive inhibition against enzymes such as trypanothione reductase, which is a target for treating parasitic infections like those caused by Trypanosoma brucei . The potential for this compound to inhibit similar enzymes warrants further investigation.
Case Studies and Research Findings
Several studies provide insights into the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
